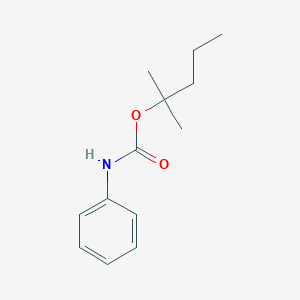

2-Methylpentan-2-yl phenylcarbamate

Description

Significance of the Carbamate (B1207046) Functional Group in Organic Synthesis and Advanced Materials Research

The carbamate functional group, characterized by an ester and an amide linkage to the same carbonyl group, is a cornerstone of modern organic chemistry. Its unique electronic and structural features make it exceptionally useful in a variety of contexts. In organic synthesis, carbamates are widely employed as protecting groups for amines. masterorganicchemistry.comacs.orgchem-station.com The carbamate's ability to render the amine nitrogen non-nucleophilic allows chemists to selectively perform reactions at other sites within a complex molecule. masterorganicchemistry.comchemistrytalk.org This level of control is crucial in multi-step syntheses, particularly in the intricate assembly of peptides and other natural products. acs.org

Beyond their role as protecting groups, carbamates are integral to the development of advanced materials. They are key components in the synthesis of polyurethanes, a versatile class of polymers with applications ranging from flexible foams to rigid elastomers and high-performance coatings. nih.gov The properties of these materials can be finely tuned by modifying the structure of the carbamate precursors. Furthermore, the carbamate moiety is explored in the design of functional polymers and materials with specific recognition or catalytic properties. nih.gov

Overview of Phenylcarbamate Derivatives and Their Broad Relevance in Chemical Sciences

Phenylcarbamates, a subclass of carbamates bearing a phenyl group attached to the nitrogen or oxygen atom, exhibit a wide spectrum of applications across the chemical sciences. They serve as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nih.govacs.org For instance, certain phenylcarbamate derivatives have been investigated for their potential as therapeutic agents, including cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.govdrugbank.comgoogle.com

In the realm of medicinal chemistry, the phenylcarbamate scaffold is valued for its chemical stability and its ability to engage in hydrogen bonding interactions with biological targets. acs.org This makes it a desirable structural motif in drug design. Moreover, phenylcarbamates have been utilized in the development of prodrugs to enhance the bioavailability and stability of parent drug molecules. nih.gov The reactivity of the phenylcarbamate group can also be harnessed in the synthesis of other important organic compounds, such as ureas and other heterocyclic systems. acs.orgnih.gov

Rationale for Comprehensive Academic Investigation of 2-Methylpentan-2-yl Phenylcarbamate

The specific compound, this compound, presents an interesting case for detailed academic study due to its distinct structural features. The presence of a bulky tertiary alkyl group, the 2-methylpentan-2-yl (or tert-hexyl) moiety, attached to the carbamate oxygen is expected to impart unique steric and electronic properties to the molecule. This bulky group can influence the reactivity of the carbamate, its conformational preferences, and its potential applications.

Investigating this particular phenylcarbamate can provide valuable insights into several areas. Firstly, it can expand our understanding of the synthesis and reactivity of sterically hindered carbamates. The synthesis of tertiary alkyl carbamates can be challenging due to competing elimination reactions. acs.org Secondly, the bulky substituent may affect the compound's utility as a protecting group, potentially offering different stability and deprotection profiles compared to more common carbamates like Boc or Cbz. masterorganicchemistry.comchemistrytalk.org Finally, understanding the physicochemical and spectroscopic properties of this compound can contribute to the broader knowledge base of structure-property relationships within the phenylcarbamate class, which is essential for the rational design of new functional molecules.

Structure

3D Structure

Properties

CAS No. |

92197-29-0 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

2-methylpentan-2-yl N-phenylcarbamate |

InChI |

InChI=1S/C13H19NO2/c1-4-10-13(2,3)16-12(15)14-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,14,15) |

InChI Key |

VOCBNIJBOMLXTN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C)OC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylpentan 2 Yl Phenylcarbamate and Analogous Structures

Strategies for Carbamate (B1207046) Bond Formation in Alkyl and Aryl Systems

The formation of the carbamate linkage (–NH–C(O)–O–) is the cornerstone of synthesizing compounds like 2-methylpentan-2-yl phenylcarbamate. This involves the coupling of an alcohol (2-methylpentan-2-ol in this case) and a source of the phenylcarbamoyl moiety.

A traditional and highly effective method for this transformation is the reaction of a tertiary alcohol with phenyl isocyanate. This reaction is often catalyzed by a base to enhance the nucleophilicity of the alcohol. For instance, the synthesis of tertiary alkyl N-phenylcarbamates has been conveniently achieved using a lithium alkoxide catalyst. acs.org This approach offers a direct route to the desired product.

Another common strategy involves the use of chloroformates. Phenyl chloroformate can react with an amine to form a carbamate. wikipedia.org In the context of our target molecule, this would involve the reaction of 2-methylpentan-2-ol with a reagent like phenyl isocyanate.

The reaction between an alcohol and an isocyanate is a well-established method for carbamate synthesis. The general reaction is as follows:

R-OH + O=C=N-Ph → R-O-C(O)-NH-Ph

For the synthesis of this compound, the specific reaction would be:

CH₃CH₂CH₂C(CH₃)₂OH + O=C=N-C₆H₅ → CH₃CH₂CH₂C(CH₃)₂O-C(O)-NH-C₆H₅

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Tertiary Alcohol | Phenyl Isocyanate | Lithium Alkoxide | Tertiary Alkyl N-Phenylcarbamate | acs.org |

| Alcohol | Phenyl Isocyanate | Tertiary Amine | Phenylurethane | capes.gov.br |

Exploration of Phosgene-Free Synthetic Routes for Phenylcarbamates

Due to the high toxicity of phosgene (B1210022) (COCl₂) and its derivatives, significant effort has been dedicated to developing phosgene-free synthetic routes for carbamates. One prominent alternative is the use of dimethyl carbonate (DMC) as a green carbonylating agent. For example, methyl N-phenyl carbamate can be synthesized from aniline (B41778) and DMC over heterogeneous catalysts like Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors. rsc.org This method demonstrates high aniline conversion and selectivity to the carbamate. rsc.org Another phosgene-free approach involves the reaction of aniline with methyl carbamate in the presence of a catalyst such as ZnCl₂. nih.gov

Carbon dioxide (CO₂) has also emerged as a desirable C1 source for carbamate synthesis. Although not directly applicable to the synthesis from an alcohol and an amine in a single step without activation, it represents a key phosgene-free strategy in the broader context of carbamate production.

| Carbonyl Source | Reactants | Catalyst | Product | Key Findings | Reference |

| Dimethyl Carbonate | Aniline | Zn/Al/Ce mixed oxide | Methyl N-phenyl carbamate | High aniline conversion (95.8%) and MPC selectivity (81.6%). rsc.org | rsc.org |

| Methyl Carbamate | Aniline | ZnCl₂ | Methyl N-phenyl carbamate | Aniline conversion of 90.1% and MPC selectivity of 99.7%. nih.gov | nih.gov |

| Phenyl Urea (B33335) | Methanol | PbO | Methyl N-phenyl carbamate | Conversion of phenyl urea reached 95.2% and yield of MPC was 80.6%. jlu.edu.cn | jlu.edu.cn |

Development of Metal-Catalyzed and Metal-Free C-N Coupling Approaches

The formation of the C-N bond in the carbamate moiety can also be achieved through cross-coupling reactions. While traditionally used for C-N bond formation in amines and amides, these methods can be adapted for carbamate synthesis.

Metal-catalyzed approaches, particularly using palladium and copper, have been extensively studied for C-N bond formation. For instance, palladium-catalyzed reactions are widely used in the synthesis of aryl amines and could be conceptually applied to the formation of the N-phenyl bond in our target molecule, although this is less direct than the alcohol-isocyanate reaction.

More recently, transition-metal-free C-N cross-coupling reactions have gained attention. These methods often rely on the use of hypervalent iodine reagents or other strong oxidants to facilitate the coupling, offering an alternative to metal-based systems.

Regioselectivity and Stereoselectivity Considerations in Phenylcarbamate Synthesis

For a symmetrical molecule like 2-methylpentan-2-ol, regioselectivity is not a concern as there is only one hydroxyl group. However, in more complex polyol substrates, achieving regioselective carbamation is a significant challenge.

Stereoselectivity becomes crucial when dealing with chiral alcohols or when creating a new stereocenter during the synthesis. In the case of 2-methylpentan-2-ol, which is achiral, the resulting carbamate will also be achiral unless a chiral derivatizing agent is used. However, the principles of stereoselective synthesis are vital for creating analogous structures with defined stereochemistry. For example, the synthesis of chiral vicinal amino sulfides has been achieved with high diastereoselectivity through an N-carbamate-assisted process, highlighting the role of the carbamate group in directing stereochemical outcomes. rsc.orgmdpi.com

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yields and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

For the reaction of tertiary alcohols with phenyl isocyanate, the use of a lithium alkoxide catalyst has been shown to be effective. acs.org Tertiary amine catalysts are also commonly employed for this transformation. capes.gov.br The choice of solvent can significantly impact the reaction rate and selectivity. Non-polar aprotic solvents are often preferred.

In catalytic systems, such as the synthesis of methyl N-phenyl carbamate using Zn/Al/Ce mixed oxides, the catalyst composition and preparation method are critical. The addition of cerium to the Zn/Al mixed oxide was found to create strong interactions that enhanced the catalytic activity. rsc.org Similarly, in the synthesis from aniline and methyl carbamate, ZnCl₂ was identified as a highly effective catalyst. nih.gov

| Catalyst System | Reactants | Optimized Conditions | Outcome | Reference |

| Lithium alkoxide | Tertiary alcohol, Phenyl isocyanate | - | Convenient synthesis of tertiary alkyl N-phenylcarbamates. acs.org | acs.org |

| Zn/Al/Ce mixed oxide | Aniline, Dimethyl Carbonate | 2.5% Cerium content | High DMC aminolysis activity. rsc.org | rsc.org |

| PbO | Phenyl urea, Methanol | 140 °C, 4 h | 80.6% yield of methyl N-phenyl carbamate. jlu.edu.cn | jlu.edu.cn |

| ZnCl₂ | Aniline, Methyl Carbamate | 433K, 4h | 90.1% aniline conversion, 99.7% MPC selectivity. nih.gov | nih.gov |

Advanced Synthetic Techniques for Derivatization of the 2-Methylpentan-2-yl Moiety

While the direct synthesis of this compound from 2-methylpentan-2-ol is the most straightforward approach, advanced techniques can be employed to first derivatize the 2-methylpentan-2-yl moiety before carbamate formation. This can be useful for introducing other functional groups or for creating a library of related compounds.

The tertiary alcohol group of 2-methylpentan-2-ol can be converted into other functional groups. For example, it can be converted to a tertiary alkyl halide. This halide can then potentially undergo nucleophilic substitution with a pre-formed phenylcarbamate anion, although this is a less common route for carbamate synthesis.

More advanced methods focus on the direct functionalization of the C-H bonds within the alkyl chain. While challenging, such late-stage functionalization techniques are a powerful tool in modern organic synthesis for creating complex molecules from simple starting materials.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. nih.gov Its application to phenylcarbamate compounds provides invaluable insights into their atomic connectivity and spatial arrangement.

Analysis of 1H, 13C, and 2D NMR Data for Complex Phenylcarbamate Architectures

The structural elucidation of phenylcarbamate derivatives is achieved through the detailed analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra. 1H NMR provides information on the chemical environment and connectivity of protons, while 13C NMR reveals the carbon framework of the molecule.

For a compound like this compound, the 1H NMR spectrum would exhibit distinct signals for the aromatic protons of the phenyl group, the NH proton of the carbamate linkage, and the various protons of the 2-methylpentan-2-yl group. docbrown.info The integration of these signals provides the ratio of protons in different environments. docbrown.info Similarly, the 13C NMR spectrum would show characteristic peaks for the carbonyl carbon of the carbamate, the aromatic carbons, and the aliphatic carbons of the alkyl substituent. docbrown.infochemicalbook.com

To definitively assign these signals and establish connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. mdpi.com COSY identifies proton-proton couplings, HSQC correlates directly bonded carbon and proton atoms, and HMBC reveals long-range correlations between carbons and protons, thus piecing together the complete molecular puzzle. mdpi.com

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Phenyl-H (ortho) | ~7.3 | ~122 |

| Phenyl-H (meta) | ~7.0 | ~129 |

| Phenyl-H (para) | ~7.1 | ~125 |

| NH | ~6.5 | - |

| C(O)NH | - | ~154 |

| C(CH3)2 | - | ~80 |

| CH3 (tert-amyl) | ~1.4 | ~26 |

| CH2 | ~1.7 | ~37 |

| CH2CH3 | ~1.2 | ~19 |

| CH3 (ethyl) | ~0.9 | ~9 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Conformational Analysis via NMR Spectroscopy

NMR spectroscopy is not only a tool for determining static structures but also for probing the dynamic conformational behavior of molecules in solution. auremn.org.br For phenylcarbamates, the rotation around the N-C(O) bond can lead to the existence of different conformers or rotamers. nih.gov This phenomenon can be observed through temperature-dependent NMR studies. At lower temperatures, the interconversion between conformers may be slow enough on the NMR timescale to allow for the observation of distinct sets of signals for each conformer. nih.gov

Furthermore, Nuclear Overhauser Effect (NOE) studies, a type of 2D NMR experiment, can provide information about the through-space proximity of protons, which is crucial for determining the preferred conformation of the molecule. nih.govmdpi.com By analyzing NOE correlations, the spatial arrangement of the phenyl ring relative to the alkyl group can be elucidated.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an essential technique for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. youtube.com For this compound, the mass spectrum would show a molecular ion peak ([M]+) corresponding to its molecular weight.

The fragmentation of the molecular ion provides valuable clues about the compound's structure. Common fragmentation pathways for phenylcarbamates involve the cleavage of the carbamate bond. For instance, the loss of the 2-methylpentan-2-yl group would result in a fragment ion corresponding to phenyl isocyanate ([C6H5NCO]+). Alternatively, cleavage of the bond between the carbonyl group and the oxygen atom could lead to the formation of a phenoxy radical and a 2-methylpentan-2-yl isocyanate fragment. The analysis of these fragment ions helps to confirm the identity of the compound. docbrown.info

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Structure |

| [M]+ | 221 | C13H19NO2 |

| [M - C6H13]+ | 136 | C7H6NO2 |

| [C6H5NCO]+ | 119 | Phenyl isocyanate |

| [C6H5O]+ | 93 | Phenoxy ion |

| [C6H13]+ | 85 | 2-Methylpentan-2-yl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. youtube.com The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. msu.edu

In this compound, the primary chromophore is the phenyl ring. The π-electrons of the aromatic system are responsible for the absorption of UV radiation. The UV-Vis spectrum would typically show strong absorption bands in the UV region, characteristic of the π → π* transitions of the benzene (B151609) ring. The position and intensity of these bands can be influenced by the carbamate substituent. The presence of the carbamate group can cause a slight shift in the λmax compared to unsubstituted benzene. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques used to determine the purity of a compound and to quantify its amount in a mixture. phenomenex.comyoutube.com

For a relatively volatile and thermally stable compound like this compound, GC would be a suitable method for purity analysis. The compound would be vaporized and passed through a column, and its retention time would be a characteristic property. The presence of impurities would be indicated by additional peaks in the chromatogram.

HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC. researchgate.net In the case of phenylcarbamates, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov The purity of the compound is determined by the presence of a single, sharp peak. Quantitative analysis can be performed by creating a calibration curve using standards of known concentration.

Enantioseparation Studies Utilizing Polysaccharide Phenylcarbamate Chiral Stationary Phases

A significant application of phenylcarbamate chemistry lies in the field of enantioseparation. Chiral stationary phases (CSPs) based on polysaccharide derivatives, particularly cellulose (B213188) and amylose (B160209) phenylcarbamates, are widely used in HPLC for the separation of enantiomers. nih.govresearchgate.netresearchgate.netnih.govscilit.com These CSPs possess helical structures with chiral grooves that can interact differently with the two enantiomers of a racemic compound, leading to their separation. nih.gov

The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the phenylcarbamate moieties of the CSP. nih.gov The nature and position of substituents on the phenyl rings of the carbamate selector play a crucial role in the enantioselectivity. researchgate.net While this compound itself is not chiral, this section highlights a critical application of the broader class of phenylcarbamate compounds in advanced chromatographic techniques.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic databases and the scientific literature did not yield a specific crystal structure determination for this compound. This is not unusual, as the vast majority of synthesized chemical compounds have not been subjected to single-crystal X-ray diffraction analysis. However, the solid-state structures of several closely related phenylcarbamate derivatives have been elucidated, providing valuable insights into the likely conformational preferences, intermolecular interactions, and crystal packing of the title compound.

By examining the crystal structures of analogous compounds, such as tert-butyl N-benzoyl-N-phenylcarbamate and 2-[(phenylcarbamoyl)amino]butyl N-phenylcarbamate, key structural features can be inferred. These studies reveal a general tendency for the carbamate linkage to adopt a planar or near-planar conformation, which facilitates the formation of intermolecular hydrogen bonds.

The conformation of the alkyl group attached to the carbamate oxygen also plays a role in the crystal packing. The bulky tert-amyl group (2-methylpentan-2-yl) in the title compound would likely have a significant influence on the crystal packing, potentially leading to a less dense structure compared to analogues with smaller alkyl substituents.

Detailed crystallographic data for two related phenylcarbamate structures are presented in the tables below to illustrate the typical parameters observed for this class of compounds.

Table 1: Crystallographic Data for Selected Phenylcarbamate Derivatives

| Parameter | 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate nih.govresearchgate.net | tert-butyl N-benzoyl-N-phenylcarbamate iucr.org |

| Formula | C₁₈H₂₁N₃O₃ | C₁₈H₁₉NO₃ |

| Molar Mass | 327.38 g/mol | 297.35 g/mol |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | Cc | Pna2₁ |

| a (Å) | 10.722(5) | 18.506(4) |

| b (Å) | 22.297(3) | 14.411(3) |

| c (Å) | 9.109(3) | 6.258(1) |

| α (°) | 90 | 90 |

| β (°) | 123.570(6) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1814.5(11) | 1668.9(6) |

| Z | 4 | 4 |

| T (K) | 293 | 298 |

| Calculated Density (Mg m⁻³) | 1.198 | 1.18 |

Table 2: Hydrogen Bond Geometry for 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate nih.govresearchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1···O3 | 0.86 | 2.06 | 2.919(6) | 175 |

| N3-H3···O1 | 0.86 | 2.15 | 2.978(6) | 161 |

Table of Compounds

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| 2-Methylpentan-2-yl phenylcarbamate | C₁₃H₁₉NO₂ |

| Phenyl isocyanate | C₇H₅NO |

| 2-Methyl-2-pentanol | C₆H₁₄O |

| Lithium 2-methylpentan-2-oxide | C₆H₁₃LiO |

| Boc (di-tert-butyl dicarbonate) | C₁₀H₁₈O₅ |

| Cbz (Benzyl chloroformate) | C₈H₇ClO₂ |

| Phenyl chloroformate | C₇H₅ClO₂ |

Theoretical and Computational Chemistry Studies of 2 Methylpentan 2 Yl Phenylcarbamate and Structural Analogues

Quantum Chemical Calculations on Electronic Structure and Bonding Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Methylpentan-2-yl phenylcarbamate. These methods model the molecule's electronic landscape, providing data on bond strengths, charge distribution, and orbital interactions that govern its chemical nature.

Investigation of Amide Resonance and C-N Bond Rotational Barriers within the Carbamate (B1207046) Moiety

The carbamate group (-O-C(=O)-N-) is a key feature of the titular compound, exhibiting amide-like resonance. This resonance involves the delocalization of the nitrogen lone pair electrons into the carbonyl π-system, which imparts a partial double-bond character to the C-N bond. capes.gov.brnih.gov This electronic feature is crucial as it significantly influences the molecule's geometry and reactivity. The stability conferred by this resonance makes the amide C-N bond exceptionally robust. researchgate.net

Quantum chemical calculations, such as those using complete basis set (CBS) methods, are employed to quantify the energy barrier to rotation around this C-N bond. capes.gov.brnih.gov This rotational barrier is a direct measure of the strength of the amide resonance. For phenylcarbamates, the electronic nature of the substituents on the phenyl ring can modulate this barrier. Electron-withdrawing groups tend to increase the double-bond character and thus raise the rotational barrier, while electron-donating groups have the opposite effect. The resonance model has proven to be a sophisticated and highly predictive tool for understanding these electronic structures. capes.gov.brnih.gov

Studies on related amide systems demonstrate that the rotational barriers can span a wide range of energies, correlating well with the ground-state resonance weights. capes.gov.brnih.gov This indicates that the energy required to twist the C-N bond is a direct consequence of the loss of resonance stabilization in the transition state. The planarity of the amide group is a direct result of this resonance interaction. libretexts.org

Table 1: Calculated Rotational Barriers for Model Amide Compounds

| Compound | Computational Method | Calculated C-N Rotational Barrier (kcal/mol) | Reference Finding |

|---|---|---|---|

| Acetamide | CBS-QB3 | ~17-18 | Complete basis set calculations are used to compute C-N rotation barriers. capes.gov.brnih.gov |

| Dimethylformamide | NMR Spectroscopy | ~21 | Restricted rotation around the C-N bond is observed due to its partial double-bond character. libretexts.org |

| p-Substituted Acetanilides | B3LYP/6-31G(d,p) | 16-20 | Polar substituents affect the barrier of internal rotation around the amide bond. nih.gov |

Conformational Analysis and Potential Energy Surfaces of Phenylcarbamate Isomers

Conformational analysis is the study of the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds. libretexts.org For this compound, rotations around the C-O and N-C bonds of the carbamate linkage, as well as the bond connecting the phenyl ring, lead to various conformers with different energy levels.

The potential energy surface (PES) maps these energy changes as a function of bond rotation (dihedral angles). youtube.com The most stable conformations, known as conformers, reside in energy minima on this surface, while transition states between them represent energy maxima. ntu.edu.sg The primary factors governing the relative energies of these conformers are:

Torsional Strain: The repulsion between electron clouds of adjacent bonds as they eclipse one another during rotation. Staggered conformations are generally lower in energy than eclipsed ones. ntu.edu.sgmaricopa.edu

Steric Strain: Repulsive interactions that occur when bulky groups, like the 2-methylpentan-2-yl and phenyl groups, are forced into close proximity. libretexts.orgmaricopa.edu

For this compound, the anti conformation, where the bulky alkyl and phenyl groups are positioned 180° apart with respect to the C-N bond, is expected to be the most stable due to minimized steric hindrance. maricopa.edu The gauche conformation, with a 60° dihedral angle between these groups, would be slightly higher in energy due to some steric strain. maricopa.edu Eclipsed conformations, where the groups are aligned, represent energy maxima on the potential energy diagram. youtube.com

Table 2: Relative Energies of Butane (B89635) Conformers (Illustrative Example)

| Conformation | Dihedral Angle (CH₃-C-C-CH₃) | Relative Energy (kcal/mol) | Type of Strain |

|---|---|---|---|

| Anti | 180° | 0 | Minimal |

| Gauche | 60° | 0.9 | Steric |

| Eclipsed (H, CH₃) | 120° | 3.6 | Torsional |

| Syn-periplanar (Fully Eclipsed) | 0° | 4.5 | Torsional & Steric |

Molecular Modeling Approaches for Mechanistic Insights

Molecular modeling extends beyond static structures to simulate the dynamic behavior and interactions of molecules, offering a deeper understanding of their potential biological or chemical functions.

Molecular Docking and Dynamics Simulations to Understand Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), such as a protein. samipubco.comresearchgate.net For a compound like this compound, docking simulations can identify potential binding sites on a biological target and estimate the binding affinity, often expressed as a negative binding energy (a more negative value indicates stronger binding). samipubco.comsamipubco.com

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the atomic movements of the ligand-receptor complex over time, providing insights into its stability and the nature of the intermolecular interactions. mdpi.comnih.gov These simulations, often run using force fields like AMBER, can confirm if the binding pose predicted by docking is stable and can reveal key interactions, such as hydrogen bonds and van der Waals forces, that maintain the complex. samipubco.commdpi.com Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can then be used to calculate the free energy of binding from the MD simulation trajectory, offering a more refined estimate of binding affinity. samipubco.comresearchgate.net

Application of Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density of a molecule, calculated via quantum mechanics, to define and characterize chemical bonds. researchgate.netarxiv.org QTAIM partitions the molecule into atomic basins based on the topology of the electron density. rsc.org

The analysis focuses on bond critical points (BCPs), which are locations between two nuclei where the electron density is at a minimum along the bond path but a maximum in the perpendicular directions. researchgate.net The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs reveal the nature of the chemical bond:

Shared-shell (covalent) interactions are typically characterized by a high value of ρ and a negative value of ∇²ρ.

Closed-shell (ionic, hydrogen bond, van der Waals) interactions are characterized by a low value of ρ and a positive value of ∇²ρ.

For this compound, QTAIM can be used to precisely characterize the covalent bonds within the molecule, including the partial double-bond character of the carbamate C-N bond, and to analyze weaker intramolecular interactions, such as hydrogen bonds, that might influence its preferred conformation. rsc.org

Quantitative Structure-Activity Relationship (QSAR) in a Theoretical Context

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov In a theoretical context, these models are built using descriptors derived from computational chemistry rather than experimental measurements.

For a series of phenylcarbamate analogues, various descriptors can be calculated using quantum chemical methods:

Electronic Descriptors: Atomic charges, dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. inlibrary.uz

Steric Descriptors: Molecular volume, surface area, and specific geometric parameters.

Hydrophobic Descriptors: The partition coefficient (logP).

These descriptors are then used as independent variables in a statistical analysis (e.g., multiple linear regression) to create a model that predicts the activity (the dependent variable). nih.gov Such models can be highly valuable for predicting the potential activity of new, unsynthesized compounds and for providing insights into the mechanism of action. nih.govherts.ac.uk For example, a QSAR model might reveal that the activity of a series of carbamates is positively correlated with the electrostatic potential around the carbonyl oxygen and negatively correlated with the size of the alkyl group, guiding the design of more potent analogues. nih.gov

Development of Computational Models Correlating Structural Descriptors with Calculated Chemical Properties

The development of computational models to correlate structural features with chemical properties is a cornerstone of modern chemoinformatics and computational chemistry. For this compound and its analogues, this would involve a multi-step process to establish a quantitative structure-property relationship (QSPR).

The initial step in creating such a model is the generation of a dataset of structural analogues. This would involve systematically modifying the core structure of this compound. Variations could include altering the length and branching of the alkyl chain, substituting the phenyl ring with different functional groups, and modifying the carbamate linkage.

Once a diverse set of analogues is defined, a range of molecular descriptors would be calculated for each molecule. These descriptors are numerical values that encode different aspects of the molecule's structure. They can be categorized as:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and connectivity indices.

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-chemical descriptors: These are calculated using quantum mechanics and provide insights into the electronic structure. Examples include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and partial atomic charges.

With the structural descriptors calculated, the next step is to compute the chemical properties of interest for each analogue. These properties could include, but are not limited to, solubility, logP (a measure of lipophilicity), and molecular polarizability.

Finally, statistical methods are employed to build a mathematical model that correlates the calculated structural descriptors with the computed chemical properties. Techniques such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like random forests or neural networks can be used for this purpose. The goal is to create a predictive model that can estimate the chemical properties of new, untested analogues of this compound based solely on their structural descriptors.

To illustrate this, a hypothetical QSPR model for predicting the aqueous solubility of this compound analogues could be developed. The following table presents a simplified, illustrative example of the data that would be used to build such a model.

Table 1: Hypothetical Data for a QSPR Model of this compound Analogues

| Compound | Molecular Weight ( g/mol ) | LogP | Polarizability (ų) | Predicted Aqueous Solubility (logS) |

|---|---|---|---|---|

| This compound | 221.30 | 3.5 | 25.1 | -3.8 |

| 2-Methylbutan-2-yl phenylcarbamate | 207.27 | 3.2 | 23.5 | -3.5 |

| 2-Methylhexan-2-yl phenylcarbamate | 235.33 | 3.8 | 26.7 | -4.1 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational chemistry offers highly accurate methods for predicting spectroscopic parameters, which are invaluable for structure elucidation and characterization.

NMR Chemical Shifts:

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using quantum mechanical methods, particularly Density Functional Theory (DFT). nih.gov

The process for predicting the NMR spectrum of this compound would involve:

Conformational Analysis: Identifying the most stable 3D conformations of the molecule in a given solvent (e.g., CDCl₃ or DMSO-d₆).

Geometry Optimization: Optimizing the geometry of each significant conformer using a suitable DFT functional and basis set.

NMR Calculation: Calculating the magnetic shielding tensors for each nucleus in the optimized structures.

Chemical Shift Determination: Converting the calculated shielding tensors into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The following table provides a hypothetical prediction of the ¹³C NMR chemical shifts for this compound, illustrating the level of detail that can be obtained from such calculations.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 154.2 |

| Quaternary Alkyl (C(CH₃)₂) | 81.5 |

| Phenyl C1 (C-NH) | 138.7 |

| Phenyl C2, C6 | 118.9 |

| Phenyl C3, C5 | 129.3 |

| Phenyl C4 | 123.5 |

| CH₂ | 47.8 |

| CH₂ | 17.1 |

| CH₃ (terminal) | 14.2 |

UV-Vis Absorption Maxima:

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The prediction of the maximum absorption wavelength (λmax) is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic excited states, which correspond to the absorption of UV-Vis light.

For this compound, TD-DFT calculations would likely predict electronic transitions associated with the phenyl ring and the carbamate group. The following table shows a hypothetical predicted UV-Vis absorption maximum.

Table 3: Hypothetical Predicted UV-Vis Absorption Maximum for this compound

| Solvent | Predicted λmax (nm) | Corresponding Electronic Transition |

|---|

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways of Phenylcarbamates

Hydrolytic Stability and Decomposition Mechanisms of Carbamate (B1207046) Esters

The stability of the carbamate ester linkage is a critical determinant of its persistence and transformation in various environments. Carbamates, which are esters of carbamic acid, exhibit susceptibility to both abiotic and biotic degradation processes. The structure of the alcohol and amine substituents on the carbamate group significantly influences its stability. nih.govnih.gov For instance, carbamate esters of phenols are generally more chemically labile than those of alcohols due to the lower pKa of phenols. nih.gov

Abiotic degradation of phenylcarbamates proceeds primarily through two major pathways: photodegradation and hydrolysis, particularly under alkaline conditions.

Photodegradation: Phenylcarbamates can be degraded by photolysis. Studies on the N-phenyl carbamate chlorpropham (B1668850) have shown that photolytic degradation occurs, although the rates can vary significantly depending on environmental conditions. researchgate.net The mechanism of action for some phenyl carbamate esters has been shown to involve radicals derived from the homolysis of the N-O bond in the absence of oxygen, and via hydroxyl radicals in the presence of air. researchgate.net For the carbamate fenoxycarb (B1672525), the photolysis half-life in soil under artificial light followed biphasic kinetics, with initial rapid degradation followed by a slower secondary phase. piat.org.nz

Alkaline Hydrolysis: The hydrolysis of phenylcarbamates is significantly accelerated in alkaline (basic) conditions. rsc.orgrsc.org The mechanism of base-catalyzed hydrolysis depends on the substitution at the nitrogen atom. For N-monosubstituted phenylcarbamates, such as 2-Methylpentan-2-yl phenylcarbamate, the reaction proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgrsc.orgnih.gov This pathway involves the deprotonation of the nitrogen to form an anion, followed by the elimination of the phenoxide leaving group to generate a highly reactive isocyanate intermediate. rsc.orgnih.gov This intermediate is then rapidly attacked by water to produce the corresponding amine and carbon dioxide. nih.govnih.gov In contrast, N,N-disubstituted phenylcarbamates, which lack a proton on the nitrogen, undergo hydrolysis via a more direct BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism under more drastic conditions. nih.govacs.org The rate of alkaline hydrolysis is sensitive to substituents on the phenyl ring, with electron-withdrawing groups increasing the reaction rate. rsc.org

Microbial degradation is a key process in the breakdown of carbamate-based compounds in the environment. nih.govnih.gov The primary enzymes involved belong to the hydrolase and oxidoreductase classes. frontiersin.orgnih.gov

Hydrolases: The initial and most crucial step in the biological degradation of many carbamate pesticides is the hydrolysis of the ester bond, a reaction catalyzed by carboxyl ester hydrolases (also known as carbamate hydrolases). nih.govfrontiersin.org These enzymes cleave the ester linkage, releasing the constituent alcohol/phenol (B47542) and carbamic acid. frontiersin.org The resulting carbamic acid is unstable and spontaneously decomposes into an amine and carbon dioxide. frontiersin.orgnih.gov Numerous bacteria from genera such as Pseudomonas, Arthrobacter, and Sphingomonas have been identified to possess carbamate-hydrolyzing capabilities. nih.govnih.gov

Oxidoreductases: Following the initial hydrolysis, oxidoreductases can be involved in the further breakdown of the aromatic components released. frontiersin.orgnih.gov For example, in the degradation of carbofuran (B1668357), after hydrolysis to carbofuran phenol, hydroxylases can oxidize the aromatic ring, leading to ring cleavage and eventual mineralization. nih.gov In some cases, oxidoreductases can initiate degradation through oxidative pathways even before hydrolysis occurs. frontiersin.orgnih.gov Cytochrome P-450 enzymes, a class of oxidoreductases, have been shown to oxidize ethyl carbamate to reactive intermediates. nih.gov

Reaction Kinetics and Thermodynamics of Phenylcarbamate Transformations in Model Systems

The kinetics of phenylcarbamate transformation are crucial for understanding their persistence and designing degradation strategies. Studies have quantified the reaction rates and thermodynamic parameters for various carbamate reactions.

The rate of alkaline hydrolysis for substituted phenyl N-phenylcarbamates is directly proportional to the hydroxide (B78521) ion concentration up to a pH of 12. rsc.org The reaction follows first-order kinetics with respect to the carbamate substrate. rsc.org Kinetic studies on the thermal decomposition of methyl N-phenyl carbamate (MPC) to phenyl isocyanate showed that the reaction is first-order with a calculated activation energy (Ea) of 71.28 kJ·mol⁻¹ and an exponential factor (A) of 2.74 × 10⁵ min⁻¹. acs.orgresearchgate.net

The structure of the alcohol and the substituents on the aryl ring of N-aryl carbamates significantly impact reaction rates. In transesterification reactions, less polar alcohols lead to faster reaction rates. rsc.org For the hydrolysis of N-phenylcarbamates, electron-withdrawing substituents on the phenyl ring accelerate the reaction, which is consistent with the E1cB mechanism where stabilizing the departing phenolate (B1203915) anion is crucial. rsc.orgrsc.org

Below is a table summarizing kinetic data for the decomposition of a model phenylcarbamate.

Table 1: Kinetic Parameters for the Thermal Decomposition of Methyl N-Phenyl Carbamate (MPC)

| Parameter | Value | Reference |

|---|---|---|

| Reaction Order | First-order | acs.org, researchgate.net |

| Activation Energy (Ea) | 71.28 kJ·mol⁻¹ | acs.org, researchgate.net |

| Exponential Factor (A) | 2.74 × 10⁵ min⁻¹ | acs.org, researchgate.net |

Identification and Characterization of Intermediates and By-products in Reaction Pathways

Identifying the transient intermediates and stable by-products formed during phenylcarbamate degradation is essential for elucidating the complete reaction mechanism.

The most significant intermediate in the alkaline hydrolysis of N-monosubstituted phenylcarbamates is the isocyanate (R-N=C=O). rsc.orgnih.govacs.org Its formation is the rate-determining step in the E1cB mechanism. rsc.orgrsc.org This highly electrophilic intermediate is not typically isolated but is identified through the characterization of its subsequent reaction products.

The primary by-products depend on the reaction conditions and the nucleophiles present:

Hydrolysis: In aqueous media, the isocyanate intermediate is hydrolyzed by water, yielding a primary amine and carbon dioxide. nih.govnih.gov

Urea (B33335) Formation: If the amine product of the initial hydrolysis is sufficiently nucleophilic, it can attack another molecule of the isocyanate intermediate. This reaction results in the formation of a symmetrical urea by-product. nih.gov The formation of urea versus the free amine can be influenced by the steric hindrance of the amine and the solvent used. nih.govacs.org

In enzymatic degradation pathways, the initial products are the corresponding phenol (or alcohol) and carbamic acid. frontiersin.org The carbamic acid decomposes to an amine and CO₂. nih.gov Further metabolism of the phenolic component can lead to various hydroxylated aromatic intermediates, such as catechols, before the aromatic ring is cleaved. frontiersin.org Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are instrumental in identifying these metabolites. researchgate.netnih.gov

Environmental Fate of Phenylcarbamate Derivatives (Excluding Ecotoxicity)

The environmental fate of phenylcarbamates is dictated by their chemical properties and interaction with soil and water, as well as their susceptibility to abiotic and biotic degradation. nih.gov

Phenylcarbamates exhibit a range of water solubility and soil adsorption characteristics. nih.gov Fenoxycarb, a phenylcarbamate derivative, has relatively low water solubility and a moderate to strong tendency to adsorb to soil particles. piat.org.nz This adsorption reduces its mobility and potential for leaching into groundwater. piat.org.nz The persistence of carbamates in the environment is generally lower than that of older pesticide classes like organochlorines because they are more amenable to degradation. researchgate.netresearchgate.netnih.gov

The degradation of phenylcarbamates in soil is often rapid due to microbial action. piat.org.nzfao.org For example, the field dissipation half-life for fenoxycarb is reported to be between 14 and 45 days. piat.org.nz The degradation often proceeds through hydrolysis of the ester bond, followed by the breakdown of the resulting fragments by soil microorganisms. researchgate.netfao.org While stable to hydrolysis at neutral and acidic pH, their degradation is enhanced by both microbial activity and alkaline conditions in the soil-water matrix. piat.org.nz

Advanced Research Applications of the Phenylcarbamate Scaffold in Chemical Design

Phenylcarbamates as Versatile Protecting Groups for Amines and Alcohols in Complex Organic Synthesis

In the intricate world of multi-step organic synthesis, the selective masking and demasking of reactive functional groups is paramount to achieving the desired molecular architecture. Protecting groups are temporary modifications that decrease a functional group's reactivity, allowing other chemical transformations to occur elsewhere in the molecule without interference. organic-chemistry.org The carbamate (B1207046) group is a widely employed protecting group for amines, effectively diminishing their nucleophilicity. organic-chemistry.org

The phenyloxycarbonyl (Phoc) group, a type of phenylcarbamate, has been studied as a protecting group for amines. acs.org Phenylcarbamates are noted for their stability, which permits their use in large-scale syntheses. acs.org While highly effective, the application of certain carbamate protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) is more common in contemporary peptide synthesis due to challenges with the Phoc group, such as intramolecular cyclization reactions in some contexts. acs.org

Protecting groups for hydroxyl groups in alcohols are also crucial. libretexts.org While many options exist, the general principle involves converting the reactive alcohol into a less reactive ether or ester derivative. libretexts.orgfiveable.me The choice of protecting group is critical and must be stable to the reaction conditions while being removable under specific, non-destructive conditions. organic-chemistry.org The bulky 9-Phenyl-9-fluorenyl (Pf) group, for instance, has proven exceptional in preventing racemization at the alpha-carbon of amino acids during synthesis. nih.gov Although detailed research on 2-Methylpentan-2-yl phenylcarbamate as a specific protecting group is not widely documented, its structure as a tertiary alkyl carbamate suggests it would offer considerable steric hindrance and stability, characteristics that are highly sought after in protecting group strategies.

Table 1: Common Protecting Groups and Their Removal Conditions

| Protecting Group | Abbreviation | Functional Group Protected | Removal Conditions |

| tert-butyloxycarbonyl | Boc | Amine | Acidic media organic-chemistry.org |

| 9-fluorenylmethoxycarbonyl | Fmoc | Amine | Basic conditions organic-chemistry.org |

| Carbobenzoxy | Cbz | Amine | Acid and mild heating fiveable.me |

| Benzyl | Bn | Alcohol | Hydrogenolysis libretexts.org |

| Tetrahydropyranyl | THP | Alcohol | Acid libretexts.org |

| Phenyloxycarbonyl | Phoc | Amine | Basic hydrolysis (can lead to urea (B33335) formation) acs.org |

Role in Peptide Chemistry and the Design of Peptidomimetics as Structural Probes

Peptides are crucial molecules in biological systems, but their use as therapeutic agents is often hampered by poor metabolic stability and low bioavailability. youtube.comexlibrisgroup.com This has led to the development of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved drug-like properties. youtube.comnih.gov The phenylcarbamate scaffold, and more specifically the related N-phenylthiocarbonyl group, has found applications in this area. nih.govnih.gov

The thiocarbamate bond, in particular, is considered a bioisostere of the peptide bond, meaning it can replace the natural amide linkage without a significant loss of biological activity, while potentially offering enhanced resistance to enzymatic degradation. nih.gov Although early studies on using the N-phenylthiocarbonyl group as a protecting group in peptide chemistry concluded it had "little practical significance" due to side reactions like hydantoin (B18101) formation, its unique chemistry has been revisited for other applications. nih.gov The N-phenylthiocarbonyl group can be readily introduced into peptides and participates in various chemical transformations useful for creating complex peptide structures and conjugates. nih.gov

The urea motif, which can be formed from phenylcarbamate precursors, can also be used as an amide bioisostere in peptidomimetics or for peptide cyclization. acs.org While direct applications of this compound in this context are not prominent in the literature, its core structure is relevant to the broader strategies employed in peptidomimetic design.

Utilization in Polymer Chemistry as Precursors for Polyurethane-Related Materials

Polyurethanes (PUs) are a highly versatile class of polymers with applications ranging from foams and elastomers to coatings and adhesives. Their synthesis traditionally involves the reaction of diisocyanates with polyols. Phenylcarbamates can serve as "blocked" or "masked" isocyanate precursors. Upon heating, certain carbamates can thermally dissociate to generate an isocyanate and an alcohol. This allows for the controlled release of the reactive isocyanate species, which can be advantageous in certain manufacturing processes.

The basic hydrolysis of phenylcarbamates can proceed through an isocyanate intermediate. acs.org This reactivity forms the basis for their potential use in polyurethane synthesis. A revival in the use of phenyloxycarbamates has been noted for the preparation of materials like polyurea. acs.org In the broader search for sustainable materials, significant research is focused on developing PUs from renewable biological precursors to replace petroleum-based products. nih.gov This includes sourcing both the polyol and isocyanate components from renewable feedstocks. nih.gov While specific data on the use of this compound as a polyurethane precursor is limited, its general structure aligns with the class of compounds that can be investigated for such applications, particularly in creating specialized polyurethane or polyurea materials.

Application of Phenylcarbamate Derivatives as Chemical Probes for Studying Reaction Mechanisms

The predictable and sometimes unique reactivity of the phenylcarbamate group makes its derivatives useful as chemical probes for elucidating reaction mechanisms. For instance, the differing reactivity of phenylcarbamates derived from primary versus secondary amines has been exploited to study chemoselectivity. acs.org Phenylcarbamates of primary amines are reactive towards forming ureas, while those of secondary amines can be used as chemical tags due to the presence of observable rotamers by NMR spectroscopy. acs.org

The mechanism of base-catalyzed hydrolysis of phenylcarbamates has been shown to differ based on the substitution at the nitrogen atom. acs.org Carbamates from primary amines can react via an E1cb-type mechanism involving an in situ isocyanate intermediate, whereas N,N-disubstituted carbamates react under more drastic conditions through a BAc2 mechanism. acs.org This well-defined reactivity allows researchers to use phenylcarbamate derivatives to probe reaction conditions and understand complex mechanistic pathways. acs.org Furthermore, phenylcarbamate derivatives have been synthesized and used as ligands to probe the binding sites of biological targets like nicotinic acetylcholine (B1216132) receptors. nih.gov

Development of Novel Phenylcarbamate-Based Chiral Selectors for Enantiomeric Resolution and Separation Science

The separation of enantiomers, which are non-superimposable mirror-image isomers, is a critical challenge in chemistry, particularly in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. nih.gov One of the most powerful techniques for enantiomeric separation is chiral chromatography, which utilizes a chiral stationary phase (CSP) to interact differently with each enantiomer of a racemic mixture. nih.govlibretexts.org

Phenylcarbamate derivatives of polysaccharides, such as cellulose (B213188) and amylose (B160209), are among the most successful and widely used CSPs. researchgate.net In these materials, the polysaccharide backbone provides a chiral scaffold, and the attached phenylcarbamate groups provide sites for crucial intermolecular interactions—such as hydrogen bonding, dipole-dipole, and π-π interactions—that lead to chiral recognition. acs.org The specific substituents on the phenyl ring of the carbamate can be varied to fine-tune the enantioselective properties of the CSP. For example, amylose tris(3-chloro-5-methylphenylcarbamate) has been used as a CSP to separate specific enantiomers. researchgate.net The protic alcohol modifiers used in the mobile phase can compete with the analyte for hydrogen-bonding sites on the phenylcarbamate-derivatized selector, affecting the separation. acs.org The development of these phenylcarbamate-based selectors continues to be a major driving force in the advancement of separation science. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methylpentan-2-yl phenylcarbamate?

- Methodology : The synthesis of phenylcarbamate derivatives typically involves reacting a tertiary alcohol (e.g., 2-methylpentan-2-ol) with phenyl isocyanate under anhydrous conditions. For example:

- Step 1 : Dissolve 2-methylpentan-2-ol in dry dichloromethane.

- Step 2 : Add phenyl isocyanate dropwise at 0°C under nitrogen atmosphere.

- Step 3 : Stir at room temperature for 12–24 hours, followed by purification via column chromatography.

- Key Considerations : Monitor reaction progress using TLC or HPLC. Ensure exclusion of moisture to prevent side reactions. Analogous methods for carbamate synthesis are detailed in diazenyl carbonate studies .

Q. How can the structural integrity of this compound be validated?

- Methodology :

- X-ray Crystallography : Single-crystal diffraction data collected using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. For example, analogous phenylcarbamate structures were solved with SHELX-97, achieving R-factors < 0.05 .

- Spectroscopic Analysis :

- FT-IR : Confirm carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹).

- NMR : ¹H NMR should show signals for the methyl groups (δ 1.2–1.5 ppm) and phenyl protons (δ 7.2–7.5 ppm). ¹³C NMR resolves the carbamate carbonyl (δ 155–160 ppm) .

Q. What are the stability and storage recommendations for this compound?

- Stability Profile :

- Thermal Stability : Decomposes above 150°C; avoid prolonged heating.

- Hydrolysis Susceptibility : Susceptible to enzymatic cleavage by phenylcarbamate hydrolases (e.g., from Arthrobacter oxidans) under aqueous conditions .

- Storage : Store at –20°C in airtight, light-resistant containers. Purity ≥98% ensures long-term stability (≥5 years) .

Advanced Research Questions

Q. What enzymatic pathways degrade this compound, and how can this inform environmental fate studies?

- Methodology :

- Enzyme Assays : Incubate the compound with phenylcarbamate hydrolase (e.g., from Arthrobacter oxidans plasmid pcd) and monitor hydrolysis via LC-MS.

- Kinetic Parameters : Calculate and using Michaelis-Menten plots. For example, phenmedipham (a related carbamate herbicide) showed .

- Environmental Implications : Degradation products (e.g., 2-methylpentan-2-ol and phenylcarbamic acid) require toxicity profiling.

Q. How does this compound interact with biological targets such as sigma receptors?

- Pharmacological Screening :

- Receptor Binding Assays : Radioligand competition assays using [³H]-DTG for sigma-2 receptors. Compare IC₅₀ values to known ligands (e.g., WC-26: , selectivity ratio = 557 for sigma-2 vs. sigma-1) .

- Data Table :

| Ligand | Sigma-2 (nM) | Sigma-1/Sigma-2 Ratio |

|---|---|---|

| WC-26 | 2.58 | 557 |

| WC-59 | 0.82 | 2087 |

Q. What computational methods are suitable for modeling the vibrational and electronic properties of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Compare computed IR/Raman spectra with experimental data to assign vibrational modes (e.g., C=O stretch at 1725 cm⁻¹) .

- Hirshfeld Surface Analysis : Visualize intermolecular interactions in crystalline states, highlighting hydrogen bonds (e.g., O–H⋯O) and van der Waals contacts .

Q. Can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Methodology :

- Enzymatic Desymmetrization : Use lipases or esterases to resolve racemic mixtures. For example, Candida antarctica lipase B catalyzes asymmetric acetylation of γ-hydroxyphosphine oxides with >90% ee .

- Chiral HPLC : Validate enantiopurity using a Chiralpak® column (e.g., hexane:isopropanol = 90:10, 1 mL/min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.